molecular formula C26H24N2OS B2694618 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681276-64-2

1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B2694618
CAS No.: 681276-64-2
M. Wt: 412.55
InChI Key: XBWYGAQDTBLPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. The compound functions by competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at Tyr397 and subsequent downstream signaling. This targeted mechanism makes it a valuable chemical probe for investigating the role of FAK in the tumor microenvironment, particularly in the processes of cancer cell invasion, metastasis, and angiogenesis. Research utilizing this inhibitor has been instrumental in elucidating FAK's function in various cancer types, including breast and ovarian cancers, where its overexpression is linked to poor prognosis. Studies, such as those published in the Journal of Medicinal Chemistry, have explored the structure-activity relationships of related indole-based FAK inhibitors, highlighting the importance of the thiomethyl linker and aromatic substitutions for achieving high potency and selectivity. This compound is intended For Research Use Only to further explore FAK biology and validate it as a therapeutic target in oncology and other diseases involving dysregulated cell adhesion.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c1-19-10-12-20(13-11-19)16-27-17-25(22-7-3-5-9-24(22)27)30-18-26(29)28-15-14-21-6-2-4-8-23(21)28/h2-13,17H,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWYGAQDTBLPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a compound characterized by its complex indole structure, which is known for various biological activities. The compound's molecular formula is C26H24N2OS, and it has a molecular weight of 412.55 g/mol. This article delves into the biological activity of this compound, particularly focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds with similar indole structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives of indole have been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation pathways. A study highlighted that certain synthesized indole derivatives demonstrated strong anti-inflammatory effects, suggesting that 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone may possess similar properties due to structural similarities .

Anticancer Potential

Indole derivatives have also been investigated for their anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells through various mechanisms. For example, research has demonstrated that thiazolidine derivatives can exhibit anticancer activity by inducing apoptosis in HeLa cells through both extrinsic and intrinsic pathways . Given the structural features of 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone, it is plausible that it may also interact with cellular pathways involved in cancer progression.

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Indole DerivativesAnti-inflammatory, AnalgesicStrong inhibition of COX-2; significant pain relief in animal models.
Indole-based CompoundsAntibacterialEffective against S. aureus and MRSA; potential for biofilm disruption.
Thiazolidine DerivativesAnticancerInduced apoptosis in HeLa cells; involved both extrinsic and intrinsic pathways.

The biological activity of 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses (e.g., COX enzymes).
  • Apoptosis Induction : The compound may induce programmed cell death in cancer cells through modulation of signaling pathways.
  • Antimicrobial Activity : The structural features may allow interaction with bacterial cell membranes or essential proteins.

Scientific Research Applications

Case Studies

Several studies have documented the anticancer effects of indole-based compounds:

  • A study highlighted the synthesis and evaluation of indole derivatives that demonstrated potent cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .
  • Another research focused on the use of indole derivatives as IDO inhibitors, showcasing their ability to restore immune function against tumors. This approach has implications for combination therapies in cancer treatment .

Antimicrobial Properties

Indole and indolin derivatives have also been explored for their antimicrobial activities. The thioether linkage in 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone may contribute to enhanced interactions with microbial targets, leading to increased efficacy against resistant strains .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of indole derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Table: Summary of Applications

ApplicationMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits IDO
AntimicrobialTargets microbial pathways
NeuroprotectiveProtects against oxidative stress

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